![molecular formula C19H15N3O2S B1451145 (5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one CAS No. 1142201-48-6](/img/structure/B1451145.png)
(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Overview
Description
(5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C19H15N3O2S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-2-Mercapto-5-[(5-methoxy-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Activity
Indole derivatives have been found to have significant anti-inflammatory activity . They can inhibit the expression of cyclooxygenase (COX), an enzyme that plays a key role in the inflammatory response. This makes them potentially useful in the treatment of conditions characterized by inflammation .
Analgesic Activity
In addition to their anti-inflammatory properties, indole derivatives also exhibit analgesic (pain-relieving) activity . This suggests potential applications in pain management .
Ulcerogenic Activity
Some indole derivatives have been found to have ulcerogenic activity, meaning they can cause ulcers . However, others, like the compound , have been found to inhibit COX-2 expression, providing gastric sparing activity . This means they could potentially be used in the treatment of gastric ulcers .
Neuroprotective Properties
Indole derivatives have been found to have neuroprotective properties . They can protect neurons from damage caused by oxidative stress, suggesting potential applications in the treatment of neurodegenerative disorders .
Antioxidant Activity
Indole derivatives have been found to suppress iron-induced lipid peroxidation and inhibit deoxyribose degradation . This antioxidant activity could have a wide range of potential applications, from preventing cellular damage to treating conditions characterized by oxidative stress .
Inhibition of Monoamine Oxidase-B (MAO-B)
Indole derivatives have been found to inhibit hMAO-B . MAO-B is an enzyme that breaks down dopamine in the brain, and its inhibition is a strategy used in the treatment of Parkinson’s disease .
Potential Applications in Musculoskeletal and Joint Disorders
Given their anti-inflammatory and analgesic properties, indole derivatives could potentially be used in the treatment of musculoskeletal and joint disorders, such as osteoarthritis, rheumatoid arthritis, gout, bursitis, and tendinitis .
Gout Suppressant
Indole derivatives could potentially be used as gout suppressants . Gout is a type of inflammatory arthritis that is caused by the buildup of uric acid crystals in the joints .
properties
IUPAC Name |
4-hydroxy-5-[(5-methoxyindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-24-14-7-8-16-15(10-14)12(11-20-16)9-17-18(23)22(19(25)21-17)13-5-3-2-4-6-13/h2-11,23H,1H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPPVKKHXJAZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC2=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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